molecular formula C17H16N2O2 B2930336 3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione CAS No. 37910-33-1

3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B2930336
CAS No.: 37910-33-1
M. Wt: 280.327
InChI Key: RVFNOQRZECLLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of heterocyclic compounds known as pyrrolidine-2,5-diones . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives often involves the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which can then be converted into the desired pyrrolidine-2,5-dione derivatives by reaction with thionyl chloride .


Molecular Structure Analysis

The molecular formula of this compound is C17H16N2O2 . The structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine-2,5-dione derivatives are diverse and can lead to a variety of biologically active compounds . The pyrrolidine ring in these compounds can undergo various transformations, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione in lab experiments is its high potency and selectivity for this compoundβ. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of this compoundβ in various signaling pathways. One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in in vivo experiments.

Future Directions

There are several future directions for research on 3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione. One of the major areas of research is the development of new drugs for the treatment of various diseases. Inhibition of this compoundβ by this compound has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and diabetes. Further research is needed to optimize the dosing and delivery of this compound for clinical use. Another area of research is the development of new this compoundβ inhibitors with improved pharmacokinetic properties and reduced toxicity. This could lead to the development of safer and more effective drugs for the treatment of various diseases.

Synthesis Methods

The synthesis method for 3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione involves the reaction of 4-methylphenylhydrazine with 2,5-dioxopyrrolidine-3-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with aniline to obtain this compound. This method has been described in detail in various research articles and has been optimized for high yield and purity.

Scientific Research Applications

3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential applications in various fields of research. One of the major areas of research is the development of new drugs for the treatment of various diseases. This compoundβ is involved in the regulation of various signaling pathways that are implicated in the pathogenesis of various diseases such as cancer, Alzheimer's disease, and diabetes. Inhibition of this compoundβ by this compound has shown promising results in preclinical studies for the treatment of these diseases.

Properties

IUPAC Name

3-anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-7-9-14(10-8-12)19-16(20)11-15(17(19)21)18-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFNOQRZECLLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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